![molecular formula C15H16O3 B5764214 3,4-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5764214.png)
3,4-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one
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Overview
Description
3,4-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one, also known as coumarin, is a natural substance found in many plants. It has been widely studied for its various biological activities, including anti-inflammatory, anti-tumor, and anti-coagulant effects.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one varies depending on its biological activity. For example, 3,4-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. Coumarin has also been shown to induce apoptosis (cell death) in cancer cells by activating the intrinsic apoptotic pathway. Coumarin’s anti-coagulant effect is due to its ability to inhibit the activity of vitamin K epoxide reductase, an enzyme involved in the synthesis of blood clotting factors.
Biochemical and Physiological Effects:
Coumarin has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators, such as prostaglandins and leukotrienes, in the body. Coumarin has also been shown to reduce the growth and proliferation of cancer cells and to induce cell death in these cells. In addition, 3,4-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has been shown to inhibit the formation of blood clots and to reduce the risk of thrombosis.
Advantages and Limitations for Lab Experiments
One advantage of using 3,4-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one in lab experiments is its wide range of biological activities. Coumarin can be used to study the mechanisms of inflammation, cancer, and thrombosis. Another advantage of using 3,4-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one is its availability and low cost. However, one limitation of using 3,4-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one is its potential toxicity. Coumarin has been shown to have hepatotoxic and carcinogenic effects in high doses. Therefore, caution should be exercised when using 3,4-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one in lab experiments.
Future Directions
There are many future directions for the study of 3,4-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one. One area of research is the development of 3,4-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one-based drugs for the treatment of various diseases, such as cancer, inflammation, and thrombosis. Another area of research is the development of 3,4-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one-based fluorescent probes for the detection of metal ions in biological systems. Additionally, further studies are needed to determine the safety and efficacy of 3,4-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one in humans.
Synthesis Methods
Coumarin can be synthesized through various methods, including the Pechmann condensation reaction, Knoevenagel reaction, and Perkin reaction. The Pechmann condensation reaction is the most commonly used method for synthesizing 3,4-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one. It involves the reaction between phenols and β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid. The reaction yields 3,4-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one as the main product.
Scientific Research Applications
Coumarin has been widely studied for its various biological activities. It has been found to have anti-inflammatory, anti-tumor, anti-coagulant, and anti-bacterial effects. Coumarin has also been shown to have potential as an anti-diabetic and anti-oxidant agent. In addition, 3,4-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has been used as a fluorescent probe for the detection of metal ions and as a flavoring agent in the food industry.
properties
IUPAC Name |
3,4-dimethyl-7-(2-methylprop-2-enoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-9(2)8-17-12-5-6-13-10(3)11(4)15(16)18-14(13)7-12/h5-7H,1,8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCPLNYSELTQER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one |
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